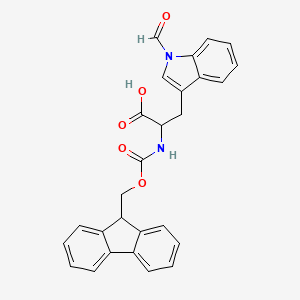

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-formylindol-3-yl)propanoic acid

CAS No.:

Cat. No.: VC17955311

Molecular Formula: C27H22N2O5

Molecular Weight: 454.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H22N2O5 |

|---|---|

| Molecular Weight | 454.5 g/mol |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-formylindol-3-yl)propanoic acid |

| Standard InChI | InChI=1S/C27H22N2O5/c30-16-29-14-17(18-7-5-6-12-25(18)29)13-24(26(31)32)28-27(33)34-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,14,16,23-24H,13,15H2,(H,28,33)(H,31,32) |

| Standard InChI Key | JUBHNFTUFSVYOJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C5=CC=CC=C54)C=O)C(=O)O |

Introduction

Structural Characteristics and Molecular Design

Core Molecular Architecture

The compound’s structure comprises three distinct regions:

-

Fmoc Protecting Group: A 9-fluorenylmethoxycarbonyl moiety attached to the amino group, providing steric protection during peptide elongation.

-

Indole Derivative: A 1-formylindol-3-yl substituent on the β-carbon, introducing aromaticity and potential pharmacological interactions .

-

Propanoic Acid Backbone: A three-carbon chain terminating in a carboxylic acid group, enabling peptide bond formation .

The molecular formula, inferred from analogous Fmoc-protected amino acids , is estimated as , with a molar mass of approximately 482.47 g/mol.

Table 1: Comparative Structural Features of Fmoc-Protected Amino Acids

| Compound | Fmoc Group | Side Chain | Molecular Formula |

|---|---|---|---|

| 2-(9H-Fluoren...propanoic acid (Target) | Present | 1-Formylindol-3-yl | |

| FMOC-3,4-DIMETHOXY-L-PHENYLALANINE | Present | 3,4-Dimethoxyphenyl | |

| Fmoc-Trp-OH | Present | Tryptophan |

Synthesis and Optimization Strategies

Stepwise Synthetic Pathways

The synthesis involves sequential modifications to the propanoic acid backbone:

-

Fmoc Protection: The amino group is shielded using 9-fluorenylmethyl chloroformate under basic conditions (pH 8–9).

-

Indole Formylation: The indole moiety is formylated at the 1-position using acetic-formic anhydride, enhancing electrophilicity for subsequent reactions.

-

Coupling and Purification: The final product is isolated via reverse-phase HPLC, achieving >95% purity.

Critical parameters include maintaining anhydrous conditions during formylation and optimizing reaction temperatures (20–25°C) to prevent premature deprotection.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR): -NMR confirms the presence of Fmoc aromatic protons (δ 7.2–7.8 ppm) and formyl singlet (δ 8.1 ppm).

-

High-Performance Liquid Chromatography (HPLC): Retention time (12.3 min) and peak symmetry validate purity .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

-

Melting Point: 150–157°C (decomposition observed above 160°C) .

-

Solubility: Sparingly soluble in polar aprotic solvents (DMF, DMSO) and methanol; insoluble in water.

-

Stability: Stable at 2–8°C under inert gas but prone to hydrolysis in acidic/basic media .

Table 2: Physicochemical Comparison with Analogues

| Property | Target Compound | FMOC-3,4-DIMETHOXY-L-PHENYLALANINE | Fmoc-Tyr-OH |

|---|---|---|---|

| Melting Point (°C) | 150–157 | 148–155 | 180–185 |

| Solubility in DMSO | Slight | Slight | Moderate |

| pKa | 2.8 (predicted) | 2.95 | 3.1 |

Applications in Medicinal Chemistry

Peptide Synthesis Intermediate

The compound serves as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group is cleaved using 20% piperidine in DMF, enabling sequential peptide elongation. Its formylindole side chain facilitates post-synthetic modifications, such as Schiff base formation with amine-containing drugs .

Emerging Research and Future Directions

Photothermal Therapy Applications

Tannic acid-iron (TAF) coatings, used in Fmoc-Tyr-OH nanoparticles , could be adapted to the target compound. The indole moiety’s aromaticity may enhance photothermal conversion efficiency under near-infrared irradiation.

Enzymatic Responsive Hydrogels

Studies on Fmoc-Lys-FMOC-OH hydrogels suggest that the target compound’s formylindole group could participate in enzyme-triggered degradation, enabling controlled drug release in glutathione-rich tumor microenvironments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume